molecular formula C21H27N3O4S B5445088 N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide

N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide

Cat. No.: B5445088
M. Wt: 417.5 g/mol
InChI Key: SLJWOYNOCZTLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide typically involves multiple steps. One common route includes the reaction of 4-benzylpiperazine with a sulfonyl chloride derivative to form the sulfonylated piperazine intermediate. This intermediate is then reacted with 2-ethoxyphenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may also play a role in binding to enzymes or other proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its ability to interact with certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-28-21-10-9-19(15-20(21)22-17(2)25)29(26,27)24-13-11-23(12-14-24)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJWOYNOCZTLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.